molecular formula C12H11NO3S B13827014 4-Aminobiphenyl-3-sulfonic acid CAS No. 3365-88-6

4-Aminobiphenyl-3-sulfonic acid

Katalognummer: B13827014
CAS-Nummer: 3365-88-6
Molekulargewicht: 249.29 g/mol
InChI-Schlüssel: SCMXWXFLUFQKOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobiphenyl-3-sulfonic acid is an organic compound with the molecular formula C12H11NO3S. It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a sulfonic acid group is attached to the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Aminobiphenyl-3-sulfonic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The sulfonation of 4-aminobiphenyl with sulfuric acid or chlorosulfonic acid results in the formation of this compound .

Industrial Production Methods: Industrial production typically involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminobiphenyl-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Aminobiphenyl-3-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Aminobiphenyl-3-sulfonic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can lead to the formation of reactive oxygen species, causing DNA damage and other cellular effects .

Vergleich Mit ähnlichen Verbindungen

    4-Aminobiphenyl: Lacks the sulfonic acid group, making it less soluble in water.

    3-Aminobiphenyl-4-sulfonic acid: Similar structure but with different positioning of functional groups.

    4-Nitrobiphenyl-3-sulfonic acid: Contains a nitro group instead of an amino group

Uniqueness: 4-Aminobiphenyl-3-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

3365-88-6

Molekularformel

C12H11NO3S

Molekulargewicht

249.29 g/mol

IUPAC-Name

2-amino-5-phenylbenzenesulfonic acid

InChI

InChI=1S/C12H11NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16)

InChI-Schlüssel

SCMXWXFLUFQKOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.